molecular formula C16H11Cl2N5OS B14962447 7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B14962447
M. Wt: 392.3 g/mol
InChI Key: JCJJDFUNFQRXOK-UHFFFAOYSA-N
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Description

7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethylsulfanyl group, and a fused triazolo-pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using 3,4-dichlorobenzene as a starting material.

    Attachment of the Ethylsulfanyl Group: This step involves the nucleophilic substitution of an appropriate leaving group with an ethylsulfanyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified functional groups, such as reduced nitro groups to amines.

    Substitution: Substituted aromatic compounds with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    7-(3,4-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.

    7-(3,4-dichlorophenyl)-2-(propylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Similar structure with a propylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

The uniqueness of 7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific combination of functional groups and ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11Cl2N5OS

Molecular Weight

392.3 g/mol

IUPAC Name

11-(3,4-dichlorophenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C16H11Cl2N5OS/c1-2-25-16-20-15-19-8-10-13(23(15)21-16)5-6-22(14(10)24)9-3-4-11(17)12(18)7-9/h3-8H,2H2,1H3

InChI Key

JCJJDFUNFQRXOK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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